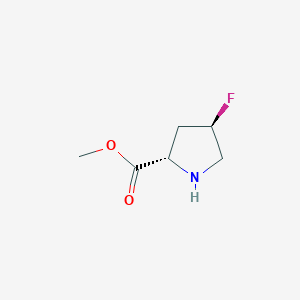

甲基(2S,4R)-4-氟吡咯烷-2-羧酸酯

描述

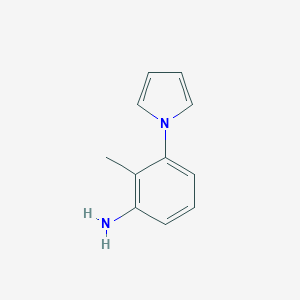

Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a compound of interest in the field of medicinal chemistry, particularly as a synthon for the synthesis of dipeptidyl peptidase IV inhibitors. These inhibitors are significant in the treatment of type 2 diabetes and other diseases. The compound's synthesis involves stereospecific fluorination and can be used to create various intermediates for pharmaceutical applications .

Synthesis Analysis

The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides, which are closely related to the target compound, has been achieved in high yield through double fluorination using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (Fluolead). This process results in enantiomerically pure compounds that are crucial for the development of pharmaceuticals .

Molecular Structure Analysis

While the specific molecular structure of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is not directly discussed in the provided papers, related compounds such as Methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate have been studied. These studies include FT-IR, molecular structure, and various computational analyses to understand the stability and electronic properties of the molecule, which are essential for predicting reactivity and interaction with biological targets .

Chemical Reactions Analysis

The compound can be used to synthesize various intermediates such as 4-fluoropyrrolidine-2-carboxamides, Weinreb amides, carboxylate methyl esters, and carbonitriles. These transformations are facilitated by the compound's reactivity, particularly the presence of the fluorine atom, which can influence the electronic properties of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate are not explicitly detailed in the provided papers. However, the synthesis and characterization of related fluorinated pyrrolidine derivatives suggest that these compounds are likely to have unique properties due to the presence of fluorine, which can affect their polarity, boiling points, and solubility, making them suitable for various applications in medicinal chemistry .

科学研究应用

1. 药用合成子

甲基(2S,4R)-4-氟吡咯烷-2-羧酸酯及其衍生物在药物化学中具有重要应用,特别是作为二肽基肽酶IV抑制剂。这些化合物作为有吸引力的合成子,能够有效地创建有用的中间体,如4-氟吡咯烷-2-羧酰胺和羧酸甲酯。使用这些合成子的方法已经减少了制备用于药用的4-氟吡咯烷衍生物所需的合成步骤(Singh & Umemoto, 2011)。

2. 不对称迈克尔加成中的有机催化剂

通过涉及相关化合物的不对称环加成获得的同手性甲基4-氨基吡咯烷-2-羧酸酯被用作不对称迈克尔加成的催化剂,用于酮对硝基烯烃的不对称迈克尔加成。这些衍生物是天然氨基酸L系列的一部分,调节不对称化学选择性的醛基和共轭加成反应(Ruiz-Olalla, Retamosa, & Cossío, 2015)。

3. 神经保护应用

与甲基(2S,4R)-4-氟吡咯烷-2-羧酸酯密切相关的氨基吡咯烷-2R,4R-二羧酸酯已被确认为代谢型谷氨酸受体亚型的有效和选择性激动剂。它对兴奋毒性神经元死亡表现出显著的神经保护作用,表明其在神经保护药物开发中的潜力(Battaglia et al., 1998)。

4. 组胺H3受体拮抗剂

甲基(2S,4R)-4-氟吡咯烷-2-羧酸酯的衍生物已被设计和合成为一种新型组胺H3受体拮抗剂系列的一部分。这些化合物在体外表现出良好的亲和力和选择性,以及理想的药代动力学特性,表明它们在治疗与组胺H3受体活性相关的疾病中的潜力(Gao et al., 2015)。

5. 蛋白质工程应用

与甲基(2S,4R)-4-氟吡咯烷-2-羧酸酯密切相关的(2S,4S)-甲基脯氨酸已被用于蛋白质工程,特别是在修改模型蛋白质硫氧还蛋白中。这类类似物中4-甲基基团的立体化学对于在核糖体合成过程中成功地插入至关重要,表明这些化合物在蛋白质设计中的重要性(Caporale, O' Loughlin, Ortin, & Rubini, 2022)。

作用机制

Target of Action

Similar compounds such as 2s,4r-4-methylglutamate have been shown to interact with glutamate receptor ionotropic, kainate 2 .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other pyrrolidine derivatives .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate . For instance, storage conditions such as temperature and exposure to light can affect the stability of the compound .

属性

IUPAC Name |

methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGEIOIOBHIGEMT-UHNVWZDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H](CN1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)

![2-Methyl-6-(4-methylphenyl)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B145333.png)

![Diethyl N-[5-[N-[(3,4-dihydro-2-methyl-4-oxo-6-quinazolinyl)methyl]-N-methylamino]-2-thenoyl]-L-glutamate](/img/structure/B145335.png)